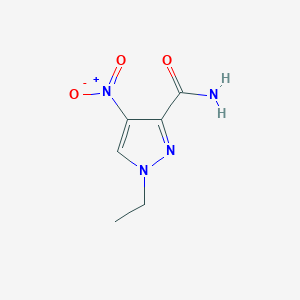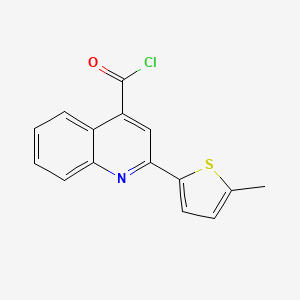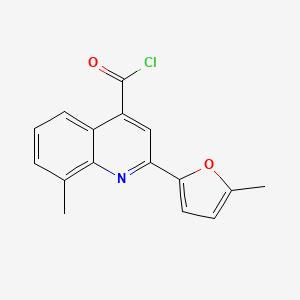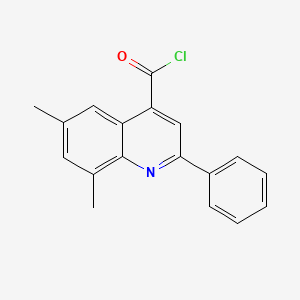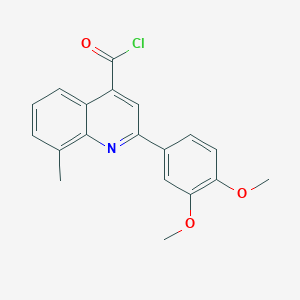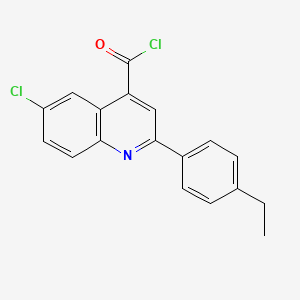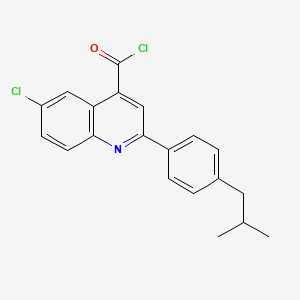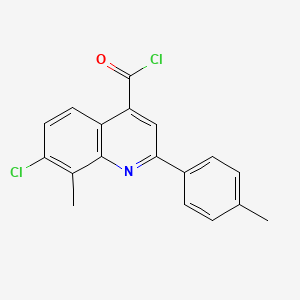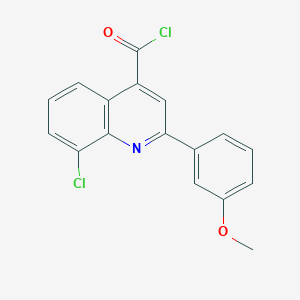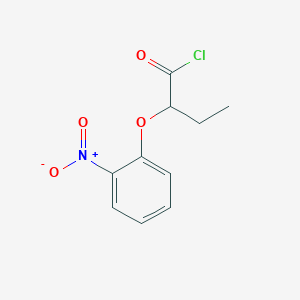
2-(2-Nitrophenoxy)butanoyl chloride
Übersicht
Beschreibung
2-(2-Nitrophenoxy)butanoyl chloride is a chemical compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.65 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(2-Nitrophenoxy)butanoyl chloride consists of a butanoyl group attached to a nitrophenoxy group . The exact structure can be represented by the InChI code: 1S/C10H10ClNO4/c1-2-9(10(11)13)16-8-5-3-7(4-6-8)12(14)15/h3-6,9H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Research into compounds structurally related to "2-(2-Nitrophenoxy)butanoyl chloride" has been focused on the synthesis of novel materials with specific physical properties. For example, the study on the magnetic and electrical properties of poly(3-radical-substituted thiophene)s by Miyasaka et al. (2001) explores the introduction of radical groups into thiophene derivatives, leading to materials with distinct magnetic and electrical conductivities (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2001). Such research indicates the potential of structurally similar compounds like "2-(2-Nitrophenoxy)butanoyl chloride" in modifying the physical properties of polymers and other materials.
Chemical Synthesis and Reactivity
Another area of interest is the development of novel chemical reactions and synthesis pathways. Research on the selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by selective acylation by Adogla et al. (2012) reveals a mechanism for ortho-acylated catechols synthesis, which are crucial in supramolecular chemistry and as precursors for various industrial applications (Adogla, Janser, Fairbanks, Vortolomei, Meka, & Janser, 2012). This study suggests the relevance of "2-(2-Nitrophenoxy)butanoyl chloride" in facilitating specific organic transformations, particularly in the synthesis of complex organic molecules.
Catalysis and Reaction Mechanisms
The iron(III) complexes study by Velusamy et al. (2004) investigates the role of ligand stereoelectronic properties in mimicking catechol 1,2-dioxygenases, enzymes that are critical in biological systems (Velusamy, Mayilmurugan, & Palaniandavar, 2004). The research highlights the importance of specific structural features in catalytic activity, suggesting potential applications of "2-(2-Nitrophenoxy)butanoyl chloride" in designing catalysts for biochemical reactions or environmental remediation processes.
Eigenschaften
IUPAC Name |
2-(2-nitrophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-2-8(10(11)13)16-9-6-4-3-5-7(9)12(14)15/h3-6,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFNKEZSCROFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283685 | |
| Record name | Butanoyl chloride, 2-(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenoxy)butanoyl chloride | |
CAS RN |
1160257-62-4 | |
| Record name | Butanoyl chloride, 2-(2-nitrophenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl chloride, 2-(2-nitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



